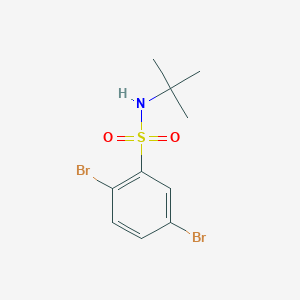
4-tert-butyl-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-propylbenzenesulfonamide, also known as NBBS, is a sulfonamide compound that has gained significant attention from the scientific community due to its potential use in various fields such as medicine, agriculture, and material science. This compound has been synthesized by several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-propylbenzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in several physiological processes, including acid-base regulation, respiration, and bone resorption. 4-tert-butyl-N-propylbenzenesulfonamide has also been found to inhibit the activity of metalloproteinases, enzymes that are involved in tissue remodeling and degradation.
Biochemical and physiological effects:
4-tert-butyl-N-propylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 4-tert-butyl-N-propylbenzenesulfonamide has also been found to inhibit the activity of carbonic anhydrase, which can lead to the inhibition of tumor growth and metastasis. 4-tert-butyl-N-propylbenzenesulfonamide has also been found to have antibacterial and antifungal properties, which can be attributed to its ability to inhibit the activity of metalloproteinases.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-N-propylbenzenesulfonamide has several advantages and limitations for lab experiments. The advantages of 4-tert-butyl-N-propylbenzenesulfonamide include its high yield and its potential use in various fields such as medicine, agriculture, and material science. The limitations of 4-tert-butyl-N-propylbenzenesulfonamide include its low solubility in water, which can make it difficult to work with in aqueous solutions. 4-tert-butyl-N-propylbenzenesulfonamide also has limited stability in acidic and basic solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-tert-butyl-N-propylbenzenesulfonamide. One direction is to study the mechanism of action of 4-tert-butyl-N-propylbenzenesulfonamide in more detail to understand its potential use as an anti-cancer drug and as a potential drug candidate for the treatment of bacterial and fungal infections. Another direction is to study the potential use of 4-tert-butyl-N-propylbenzenesulfonamide as a herbicide and as a surfactant. Additionally, future research can focus on developing new methods for the synthesis of 4-tert-butyl-N-propylbenzenesulfonamide with improved yield and stability.
Méthodes De Synthèse
4-tert-butyl-N-propylbenzenesulfonamide can be synthesized by several methods, including the reaction of benzenesulfonyl chloride with tert-butylamine followed by the reaction of the resulting product with propylamine. Another method involves the reaction of benzenesulfonyl chloride with tert-butylamine followed by the reaction of the resulting product with propylamine in the presence of a base. The yield of 4-tert-butyl-N-propylbenzenesulfonamide obtained by these methods is around 80%.
Applications De Recherche Scientifique
4-tert-butyl-N-propylbenzenesulfonamide has been extensively studied for its potential use in various fields such as medicine, agriculture, and material science. In medicine, 4-tert-butyl-N-propylbenzenesulfonamide has been found to inhibit the growth of cancer cells and has potential use as an anti-cancer drug. 4-tert-butyl-N-propylbenzenesulfonamide has also been found to have antibacterial and antifungal properties and can be used as a potential drug candidate for the treatment of bacterial and fungal infections. In agriculture, 4-tert-butyl-N-propylbenzenesulfonamide has been found to have herbicidal properties and can be used as a potential herbicide. In material science, 4-tert-butyl-N-propylbenzenesulfonamide has been found to have potential use as a surfactant and as a polymer additive.
Propriétés
Nom du produit |
4-tert-butyl-N-propylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H21NO2S |
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
4-tert-butyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-5-10-14-17(15,16)12-8-6-11(7-9-12)13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
Clé InChI |
FNZTZJUFKRQHLY-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
SMILES canonique |
CCCNS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)






